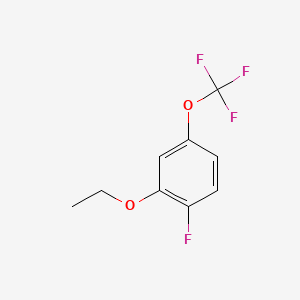

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

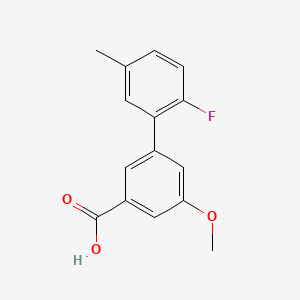

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene consists of nine carbon atoms, eight hydrogen atoms, four fluorine atoms, and two oxygen atoms. For a more detailed analysis, one may refer to the 2D or 3D molecular structure files available in chemical databases .Mécanisme D'action

Target of Action

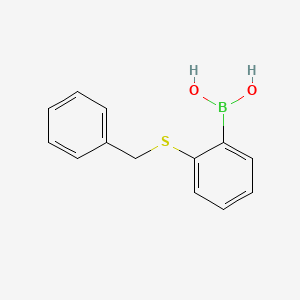

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents and palladium (II) complexes .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene might interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

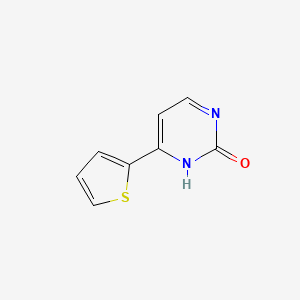

It’s known that similar compounds participate in free radical reactions , which suggests that it might affect pathways involving free radicals.

Pharmacokinetics

It’s known that the incorporation of fluorine into a bioactive compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .

Result of Action

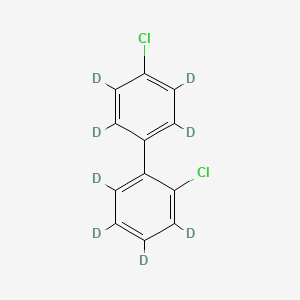

It’s known that similar compounds can participate in reactions that result in the formation of new carbon-carbon bonds , which suggests that it might have a role in the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene can be influenced by various environmental factors. For instance, reactions involving similar compounds can be sensitive to temperature . Additionally, the compound should be prevented from being released into the environment due to potential ecological impacts .

Propriétés

IUPAC Name |

2-ethoxy-1-fluoro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDNRIILMLYEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742741 |

Source

|

| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355247-03-8 |

Source

|

| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)